molecular formula C12H22O35S8 B108227 Sucrosofate CAS No. 57680-56-5

Sucrosofate

Cat. No.: B108227
CAS No.: 57680-56-5
M. Wt: 982.8 g/mol
InChI Key: WEPNHBQBLCNOBB-UGDNZRGBSA-N
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Description

Sucrosofate, also known as sucrose octasulfate, is an organic compound belonging to the class of disaccharide sulfates. It is characterized by the presence of multiple sulfate groups attached to a sugar unit. This compound is known for its unique properties and applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrosofate is synthesized through the sulfation of sucrose. The process involves the reaction of sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions typically include controlled temperature and pH to ensure the selective sulfation of the hydroxyl groups on the sucrose molecule .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfation processes. The reaction is carried out in reactors equipped with temperature and pH control systems. The resulting product is then purified through filtration and crystallization to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Sucrosofate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various sulfonic acids, while reduction can produce sulfite derivatives .

Scientific Research Applications

Sucrosofate has a wide range of scientific research applications, including:

Mechanism of Action

Sucrosofate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Heparin: Like sucrosofate, heparin is a sulfated polysaccharide with anticoagulant properties. heparin is more complex and has a broader range of biological activities.

    Chondroitin Sulfate: Another sulfated polysaccharide, chondroitin sulfate, is used in joint health supplements.

Uniqueness of this compound

This compound is unique due to its specific sulfation pattern and its ability to form stable complexes with proteins. This property makes it particularly valuable in drug delivery systems and as a research tool in molecular biology .

Properties

CAS No.

57680-56-5

Molecular Formula

C12H22O35S8

Molecular Weight

982.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

WEPNHBQBLCNOBB-UGDNZRGBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

57680-56-5

Synonyms

Sucrosofate;  1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen Sulfate);  Sucrose Octasulfate;  1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen Sulfate); 

Origin of Product

United States

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